![molecular formula C16H17F2N3OS B2497527 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 450340-09-7](/img/structure/B2497527.png)

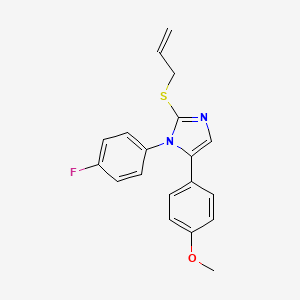

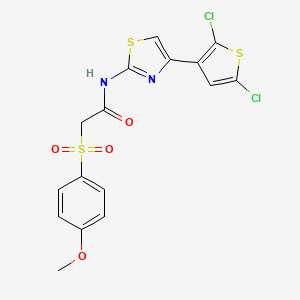

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H17F2N3OS and its molecular weight is 337.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Fused Heterocycles

The compound participates in microwave-assisted synthetic routes to create fused heterocycles incorporating trifluoromethyl groups. Such processes demonstrate the compound's utility in efficient and rapid synthesis methods, contributing to the development of novel heterocyclic compounds with potential applications in drug discovery and materials science (Shaaban, 2008).

Photochromicity and Conductive Properties

Research on oligothiophene functionalized dimethyldihydropyrenes, including compounds with similar structural motifs, highlights their photochromic properties. These findings are significant for the exploration of switchable conducting molecules, which could have implications for developing novel photoresponsive materials (Robinson, Sauro, & Mitchell, 2009).

Coordination Chemistry and Catalysis

Investigations into N-pyridyl imidazolylidenes coordinated to iridium reveal the effects of steric hindrance on molecular structure and catalytic activity. This research provides insights into how modifications to ligand structures, such as introducing tert-butyl groups, can influence the performance of metal complexes in catalytic processes, including those relevant to organic transformations and industrial catalysis (Specht, Grotjahn, Moore, & Rheingold, 2013).

Aggregation-Induced Emission Enhancement

Studies on phenylbenzoxazole-based compounds related to the given chemical structure explore the mechanisms behind emission enhancement in condensed states. These insights are crucial for designing materials with tailored optical properties for applications in organic electronics and photonics (Li, Qian, Xie, Yi, Li, & Huang, 2015).

Regioselectivity in Synthesis

Research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the importance of reaction conditions in achieving high regioselectivity. Such studies contribute to the understanding of how specific substituents and reaction media influence the outcomes of synthetic reactions, which is valuable for the development of more efficient and selective synthetic methodologies (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, Zanatta, & Bonacorso, 2012).

Mechanism of Action

Target of Action

Compounds with a pyrazole nucleus are known to interact with a variety of biological targets .

Mode of Action

For instance, an aromatic ring attached to N-2 of the pyrazole nucleus can provide important pi-CH (2) interactions with the kinase .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities .

Properties

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3OS/c1-16(2,3)21-14(9-7-23-8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSBFRFZOXGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)

![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)